Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-3-17-12(16)10-4-6-13(7-5-10)11(15)8-9(2)14/h10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQOFFVMMOBQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester and ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a benzyl group instead of the 3-oxobutanoyl group, leading to different chemical and biological properties.
Ethyl isonipecotate: This compound has a similar piperidine ring but with different substituents, resulting in distinct reactivity and applications.
Biological Activity
Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₉N₁O₃
- Molecular Weight : 239.30 g/mol
This compound features a piperidine ring substituted with an oxobutanoyl group and an ethyl ester, which may influence its pharmacological properties.
Research indicates that compounds similar to this compound can exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to antiproliferative effects in cancer cells.
- Interaction with Cellular Targets : The compound may interact with mitochondrial functions, leading to apoptosis in cancer cells, as observed in studies involving related piperidine derivatives.
Anticancer Activity
Several studies have investigated the anticancer potential of piperidine derivatives, including this compound. For example:
- Cell Line Studies : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC3 (Prostate Cancer) | 10 | Apoptosis induction |
| Compound B | MCF7 (Breast Cancer) | 5 | Mitochondrial disruption |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on similar compounds indicates that they can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Results showed that certain analogs had minimum inhibitory concentrations (MIC) in the low micromolar range, indicating promising antimicrobial activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring or substituents can significantly impact potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against cancer cells |
| Variation in ester groups | Altered solubility and bioavailability |
Case Study 1: Anticancer Efficacy
A study published in [source] investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Properties
In another study, a series of piperidine derivatives were tested against E. coli and S. aureus. This compound exhibited an MIC value of 8 µM against S. aureus, showcasing its potential as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-(3-oxobutanoyl)piperidine-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:
N-Acylation : Reacting ethyl piperidine-4-carboxylate with 3-oxobutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
Purification : Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization strategies:
- Temperature Control : Lower temperatures reduce undesired ketone side reactions during acylation .
- Catalysts : Use of coupling agents like EDCI/HOBt improves reaction efficiency for sensitive intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the piperidine ring (δ 1.2–3.5 ppm) and ester/ketone groups (δ 4.1–4.3 ppm for ethyl ester; δ 2.5–2.7 ppm for 3-oxobutanoyl) .
- ¹³C NMR : Confirms carbonyl carbons (δ ~170–210 ppm) and quaternary carbons in the piperidine ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 270.1445) to verify molecular formula (C₁₂H₁₉NO₄) .
- Infrared (IR) Spectroscopy : Strong peaks at ~1730 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) confirm functional groups .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C for 4–8 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis of the ester group) .
- Light Sensitivity : Store samples in amber vials under inert gas (N₂/Ar). Compare UV-Vis spectra before/after light exposure to detect photodegradation .
- Recommended Storage : –20°C in anhydrous DMSO or ethanol, with desiccants to prevent moisture-induced hydrolysis .
Advanced Research Questions
Q. What reaction mechanisms explain the reactivity of the 3-oxobutanoyl group in this compound during derivatization?
- Methodological Answer : The 3-oxobutanoyl moiety undergoes:
- Nucleophilic Attack : At the ketone carbonyl by amines (e.g., hydrazines) to form hydrazones, useful in bio-conjugation. Reaction conditions (pH 7–9, ethanol solvent) favor Schiff base formation .
- Reduction : Using NaBH₄ or LiAlH₄ selectively reduces the ketone to a secondary alcohol, enabling structural diversification. Stoichiometric control prevents over-reduction of the ester group .
Mechanistic Studies : - DFT Calculations : Model transition states to predict regioselectivity in nucleophilic reactions .
- Kinetic Monitoring : Use in-situ IR to track ketone conversion rates under varying conditions .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., electron-deficient ketone carbonyl) .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes like acetylcholinesterase). Key findings:
- The piperidine ring engages in hydrophobic interactions, while the 3-oxobutanoyl group forms hydrogen bonds with catalytic residues .
- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Re-evaluate samples via HPLC-ELSD to confirm >95% purity before bioassays .
- Assay Conditions : Standardize protocols (e.g., ATP levels in kinase inhibition assays) to minimize false positives .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 3-oxobutanoyl with acetyl) to isolate pharmacophoric groups .
Case Study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) against a target enzyme were resolved by controlling residual DMSO (<0.1%) in assay buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
